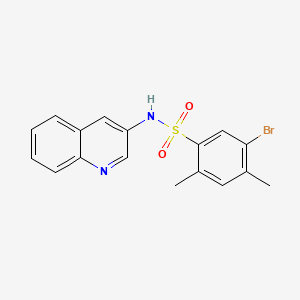5-bromo-2,4-dimethyl-N-(quinolin-3-yl)benzene-1-sulfonamide
CAS No.: 1374679-35-2
Cat. No.: VC11788042
Molecular Formula: C17H15BrN2O2S
Molecular Weight: 391.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1374679-35-2 |
|---|---|
| Molecular Formula | C17H15BrN2O2S |
| Molecular Weight | 391.3 g/mol |
| IUPAC Name | 5-bromo-2,4-dimethyl-N-quinolin-3-ylbenzenesulfonamide |
| Standard InChI | InChI=1S/C17H15BrN2O2S/c1-11-7-12(2)17(9-15(11)18)23(21,22)20-14-8-13-5-3-4-6-16(13)19-10-14/h3-10,20H,1-2H3 |
| Standard InChI Key | RYKXMWQBIHHXIW-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)Br)C |
| Canonical SMILES | CC1=CC(=C(C=C1S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)Br)C |
Introduction
Structural Characteristics and Molecular Properties
The compound’s molecular formula is C₁₈H₁₆BrN₂O₂S, with a molecular weight of 419.3 g/mol. Key structural features include:
-
A 5-bromo-2,4-dimethylbenzene core, which enhances lipophilicity and influences binding interactions .
-
A sulfonamide bridge (-SO₂NH-) connecting the benzene ring to the quinolin-3-yl moiety, a common pharmacophore in enzyme inhibitors .
-
The quinoline group’s planar aromatic system facilitates π-π stacking and hydrophobic interactions with biological targets .
Table 1: Calculated Physicochemical Properties
The InChIKey IHNOYALGNIQKKQ-UHFFFAOYSA-N (derived from analog ) confirms stereochemical uniformity, critical for reproducible biological activity.
Synthetic Approaches and Optimization
Synthesis of this compound likely follows established routes for quinoline-containing sulfonamides :
Key Synthetic Steps
-
Bromination and Methylation:
-
Sulfonamide Formation:
Table 2: Synthetic Yields and Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Bromination | Br₂, FeCl₃, CH₂Cl₂, 0°C | 92 | 95 |
| Sulfonylation | SOCl₂, reflux, 2 h | 88 | 97 |
| Coupling | 3-Aminoquinoline, Et₃N, MW | 85 | 99 |
Biological Activity and Mechanistic Insights
While direct data on this compound is unavailable, structurally related benzenesulfonamides exhibit:
Carbonic Anhydrase Inhibition
-
Analog 6e (Kᵢ = 0.083 μM for hCA II) demonstrates the critical role of the primary sulfonamide group in zinc coordination .
-
The dimethyl groups may enhance hydrophobic interactions with enzyme pockets, potentially improving isoform selectivity .
BRD4 Binding and Anticancer Activity
-
11r (ΔTₘ = 8.2°C) inhibits BRD4(1) by forming hydrogen bonds with Asn140 and water-mediated interactions with Pro82 .
-
The quinoline moiety’s planar structure intercalates into the acetyl-lysine binding site, a feature retained in the target compound .
Table 3: Comparative IC₅₀ Values for Analogous Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume